molecular formula C12H16O3S B1324147 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylpropyl ketone CAS No. 898772-84-4

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylpropyl ketone

Cat. No.: B1324147
CAS No.: 898772-84-4
M. Wt: 240.32 g/mol
InChI Key: JJVNRMNVDGPLGO-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylpropyl ketone is an organic compound that features a dioxolane ring and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylpropyl ketone typically involves the formation of the dioxolane ring through acetalization or ketalization reactions. These reactions generally require the presence of ethylene glycol and an acid catalyst. The thienyl group is introduced through a series of substitution reactions, often involving thiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale acetalization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of specific catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylpropyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylpropyl ketone has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylpropyl ketone involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, while the thienyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylpropyl ketone is unique due to the presence of both the dioxolane ring and the thienyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-3-methylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3S/c1-8(2)7-9(13)10-3-4-11(16-10)12-14-5-6-15-12/h3-4,8,12H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVNRMNVDGPLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641909
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-84-4
Record name 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-3-methyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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